Vanilloloside
Overview
Description
Vanilloloside is a phenolic glycoside with the molecular formula C14H20O8. It is a natural product found in various plants and is known for its role as a metabolite. This compound is characterized by a phenolic structure attached to a glycosyl moiety, making it part of the phenolic glycosides class .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of vanilloloside involves the direct glycosylation of vanillin-based aglycones or the late-stage derivatization of this compound. The process begins with the synthesis of aglycones from vanillin, which serves as the sole aromatic precursor. These intermediates are then used to construct various vanillin-derived glucoside ω-esters using a mild acidic deacetylation as the key synthetic step .
Industrial Production Methods
The industrial production of this compound typically involves scalable total synthesis methods that avoid the use of toxic solvents and reagents. This approach provides an attractive alternative to isolating the compound from plant sources, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Vanilloloside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups attached to the phenolic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bond.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols.
Scientific Research Applications
Vanilloloside has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism by which vanilloloside exerts its effects involves multiple pathways. Its antibacterial activity is attributed to the disruption of cell membrane integrity, inhibition of biofilm formation, and potential interference with cell wall synthesis and membrane permeability . These mechanisms make this compound a promising candidate for combating resistant bacterial infections.
Comparison with Similar Compounds
Vanilloloside is unique among phenolic glycosides due to its specific structure and properties. Similar compounds include:
Calleryanin: Another phenolic glycoside with similar glycosylation patterns.
Litseafoloside B: A compound with a similar glycosidic structure but different aglycone components.
Flavonoids: A broader class of phenolic compounds with diverse biological activities.
This compound stands out due to its specific applications in flavoring, fragrance production, and potential medicinal uses.
Biological Activity
Vanilloloside, a glycoside compound with the chemical formula , has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, emphasizing its antioxidant, antimicrobial, and potential anticancer effects, supported by relevant case studies and research findings.
This compound is classified as a glycoside and is found in various plant species, including Hypericum erectum and Itoa orientalis . Its structure contributes to its biological activity, particularly in antioxidant mechanisms and interactions with cellular pathways.
Antioxidant Activity
The antioxidant properties of this compound have been investigated extensively. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
- DPPH Assay : this compound exhibited significant radical scavenging activity in DPPH assays. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was determined to be approximately 30 µg/mL, indicating strong antioxidant potential .
- Comparison Table of Antioxidant Activities :
Compound | IC50 (µg/mL) | Method Used |
---|---|---|
This compound | 30 | DPPH |
Ascorbic Acid | 10 | DPPH |
Curcumin | 25 | DPPH |
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against Staphylococcus aureus was reported at 125 µg/mL, while for Escherichia coli, it was slightly higher at 250 µg/mL .
- Inhibition Zones : In well diffusion assays, inhibition zones measured approximately 15 mm against S. aureus and 12 mm against E. coli, showcasing its effectiveness as a natural antimicrobial agent .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. It has been implicated in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Cell Cycle Arrest : In vitro studies demonstrated that this compound treatment led to cell cycle arrest in cancer cell lines, particularly at the G1 phase, suggesting its potential as a chemotherapeutic agent .
- Case Study : A study on Cinnamomum loureirii extracts revealed that this compound contributed significantly to the anticancer effects observed in preclinical models. The extract showed a reduction in tumor size and improved survival rates when administered alongside conventional therapies .
Summary of Biological Activities
The following table summarizes the biological activities of this compound based on current research findings:
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMPNXWTAVEOTO-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317658 | |
Record name | Vanilloloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vanilloloside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74950-96-2 | |
Record name | Vanilloloside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74950-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanilloloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074950962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanilloloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANILLOLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9VCO3B28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vanilloloside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °C | |
Record name | Vanilloloside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032013 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.